(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine is a compound that has been used in various applications, including as a reducing agent and in the synthesis of various chemicals . It’s a hydrazine derivative and was originally developed as a treatment for malaria but was later found to have antihypertensive abilities .
Synthesis Analysis
Hydrazine can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate . Another method involves the direct electrochemical oxidation of ammonia .Molecular Structure Analysis
The molecular structure of hydrazine consists of two nitrogen atoms bonded together, with each nitrogen atom also bonded to two hydrogen atoms .Chemical Reactions Analysis
Hydrazine can undergo various chemical reactions. For example, it can be used in the direct electrochemical oxidation of ammonia to generate hydrazine . It can also undergo a nucleophilic addition reaction .Physical And Chemical Properties Analysis
Hydrazine is a strong reducing agent and is basic in nature . It has a molecular weight of 32.0452 .Scientific Research Applications
Synthesis and Chemical Properties
- The research includes efficient synthesis methods for spiro compounds, demonstrating the versatility of these molecules in organic synthesis. For instance, a study describes the one-pot synthesis of 5H-spiro[benzo[7,8]chromeno[2,3-c]pyrazole-7,3′-indoline]-2′,5,6(9H)-trione derivatives via a four-component reaction catalyzed by MgCl2, highlighting excellent yields, environmental friendliness, and short reaction times (Shen et al., 2015).
- Another study reports on the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the synthesis of complex molecules with high diastereoselectivity (Sun et al., 2020).
Applications in Biological Activities
- Compounds with spiro structures have been investigated for their antimicrobial properties. For example, a study on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities found that certain derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).
Advances in Medicinal Chemistry
- Spiro compounds' synthesis, facilitated by catalysts like nano-Co3S4 under microwave irradiations, opens avenues for rapid and efficient production of molecules with potential medicinal applications (Khojasteh-Khosro & Shahbazi-Alavi, 2019).
- The conformational study of hydrazine derivatives bearing a chromene scaffold using quantum chemical methods, dynamic NMR, and IR spectroscopy provides insights into their structural stability, which is crucial for designing drugs with desired pharmacokinetic properties (Markova et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNYOPGQORFGO-BSYVCWPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.